6-Chloro-2-ethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethylnicotinonitrile is a chemical compound with the molecular formula C9H8ClN3. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound has a yellowish appearance and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 6-Chloro-2-ethylnicotinonitrile involves the dissolution of N-oxo niacinamide in an organic solvent, followed by the addition of thionyl chloride under controlled temperature conditions. The reaction mixture is then gradually heated and stirred, leading to the formation of the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process also includes steps for the recovery and recycling of thionyl chloride and organic solvents, making it more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-ethylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted nicotinonitrile derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydrogenation: Involves the use of hydrogen gas and metal catalysts to reduce the nitrile group.
Major Products: The major products formed from these reactions include various substituted nicotinonitrile derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-ethylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-ethylnicotinonitrile: Shares a similar structure but differs in the position of the chlorine atom.
Bosutinib, Milrinone, Neratinib, and Olprinone: These are drugs that contain nicotinonitrile moieties and exhibit various therapeutic activities.
Uniqueness: 6-Chloro-2-ethylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as an intermediate in the synthesis of various pharmaceuticals and agrochemicals highlights its importance in both research and industry .
Eigenschaften
Molekularformel |
C8H7ClN2 |
---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
6-chloro-2-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-2-7-6(5-10)3-4-8(9)11-7/h3-4H,2H2,1H3 |
InChI-Schlüssel |
XXOOADFBVXHURU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=N1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.